(6-Ethoxypyridin-3-yl)methanamine oxalate
Description
(6-Ethoxypyridin-3-yl)methanamine oxalate is a pyridine derivative characterized by an ethoxy group at the 6-position of the pyridine ring and a methanamine moiety at the 3-position, forming an oxalate salt. The oxalate counterion enhances solubility and stability compared to the free base form.
The molecular formula of the free base, (6-ethoxypyridin-3-yl)methanamine, is tentatively inferred as C₈H₁₂N₂O (based on substituent analysis), with the oxalate salt likely adopting C₁₀H₁₄N₂O₅ (free base + C₂H₂O₄). A discrepancy arises in , which lists the formula as C₈H₁₀ClF₂NO (CAS 914086-52-5), possibly due to an error in substituent notation or data entry .
Properties
IUPAC Name |
(6-ethoxypyridin-3-yl)methanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.C2H2O4/c1-2-11-8-4-3-7(5-9)6-10-8;3-1(4)2(5)6/h3-4,6H,2,5,9H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKQKKQYFOWUHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)CN.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (6-Ethoxypyridin-3-yl)methanamine oxalate typically involves multiple steps. One common synthetic route includes the following steps:
Amination: The addition of a methanamine group to the ethoxypyridine.
Oxalation: The final step involves the formation of the oxalate salt by reacting the amine with oxalic acid.
Industrial production methods often employ similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. These methods may include the use of catalysts and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
(6-Ethoxypyridin-3-yl)methanamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
(6-Ethoxypyridin-3-yl)methanamine oxalate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of (6-Ethoxypyridin-3-yl)methanamine oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and physicochemical differences between (6-ethoxypyridin-3-yl)methanamine oxalate and its analogs:
*Inferred formula; free base assumed as C₈H₁₂N₂O.
Key Comparative Insights
Substituent Effects on Physicochemical Properties
- Ethoxy vs. 2-Methoxyethoxy : The latter introduces an additional ether oxygen, increasing polarity and H-bond acceptor count (4 vs. 3 in ethoxy), which may improve aqueous solubility but reduce membrane permeability .
- Chloro Substituent : The electron-withdrawing Cl atom in (6-chloropyridin-2-yl)methanamine could alter electronic distribution on the pyridine ring, affecting binding affinity in receptor interactions .
Functional Group Modifications
- Oxalate Salt vs. Free Base : The oxalate salt of (6-ethoxypyridin-3-yl)methanamine likely offers superior crystallinity and solubility in polar solvents compared to neutral analogs, a common strategy in drug formulation to improve bioavailability.
- Oxadiazole Ring Integration : The oxadiazole-containing analog (CAS 1949815-94-4) introduces a rigid heterocycle, which may confer metabolic stability and modulate target engagement, as seen in other drug candidates .
Biological Activity
Overview
(6-Ethoxypyridin-3-yl)methanamine oxalate, with the molecular formula CHNO·CHO, is a pyridine derivative that has garnered attention for its potential biological activities. This compound features an ethoxy group and a methanamine moiety, contributing to its versatility in various chemical and biological applications. Its unique structure positions it as a candidate for further investigation in medicinal chemistry, particularly for its antimicrobial and anti-inflammatory properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, potentially leading to therapeutic effects. For instance, in antimicrobial studies, the compound may inhibit bacterial enzymes, resulting in cell death . The ethoxy group enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, which could be beneficial in treating various inflammatory conditions.
- Cellular Toxicity : While exploring its biological effects, it is crucial to note that high concentrations of oxalate can induce toxicity in renal cells, leading to increased free radical production and cellular damage .
Case Studies and Research Findings
- Antimicrobial Studies : In vitro assays have demonstrated that this compound inhibits the growth of specific bacterial strains. These findings suggest its potential use as a lead compound in antibiotic development.
- Oxalate Toxicity Investigation : Research on oxalate's effects on LLC-PK1 renal cells revealed that elevated concentrations lead to morphological changes and increased membrane permeability. This study highlights the dual nature of oxalates, where beneficial compounds can also exhibit toxicity under certain conditions .
- Inflammatory Response Modulation : Studies have indicated that this compound may modulate inflammatory pathways, potentially reducing symptoms associated with chronic inflammation.
Comparative Analysis
To better understand the significance of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structural Features | Notable Biological Activities |
|---|---|---|
| (6-Methoxypyridin-3-yl)methanamine | Methoxy group instead of ethoxy | Antimicrobial properties |
| (6-Chloropyridin-3-yl)methanamine | Chlorine atom substitution | Potential anti-cancer activity |
| (6-Hydroxypyridin-3-yl)methanamine | Hydroxyl group substitution | Anti-inflammatory properties |
The comparison illustrates that while these compounds share similar frameworks, variations in substituents significantly influence their biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
